molecular formula C8H7N3O2 B1148130 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 86601-73-2

5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1148130
CAS RN: 86601-73-2
M. Wt: 177.16
InChI Key:
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Description

Synthesis Analysis The synthesis of 1,3,4-oxadiazole derivatives involves various methodologies, including electrochemical oxidation, ring transformation, and condensation reactions. Notably, the electrochemical oxidation of semicarbazone at a platinum electrode has been utilized to synthesize 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, employing lithium perchlorate as a supporting electrolyte in acetonitrile (Kumar, 2012). Additionally, a novel and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives through a Ugi-4CR/aza-Wittig sequence has been developed, offering an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation (Ramazani & Rezaei, 2010).

Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives has been elucidated using various spectroscopic methods, including IR, 1H and 13C NMR, and X-ray crystallography, providing detailed insights into their structural characteristics. For instance, the structure of a novel energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was characterized, revealing its orthorhombic space group and the presence of intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers (Zhu et al., 2021).

Chemical Reactions and Properties 1,3,4-oxadiazole derivatives undergo various chemical reactions, including condensation and cyclization, to form novel compounds with potential bioactivities. For example, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione led to the synthesis of thiazoles, further highlighting the versatility of 1,3,4-oxadiazole derivatives in synthesizing compounds with stabilized push-pull systems (Paepke et al., 2009).

Physical Properties Analysis The physical properties of 1,3,4-oxadiazole derivatives, such as thermal stability, have been explored through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For instance, the synthesized 1,3,4-oxadiazole-2-thione derivatives exhibited potent bioactivities and were characterized by 1H NMR, IR, and MS, underscoring their significance in medicinal chemistry (Xiang Jian-nan, 2009).

Chemical Properties Analysis The chemical properties of 1,3,4-oxadiazole derivatives include their reactivity towards different chemical groups and their potential as intermediates for further chemical transformations. The synthesis and characterization of asymmetrical mesogenic materials based on 2,5-disubstituted-1,3,4-oxadiazole, for instance, demonstrate the influence of chemical modifications on the liquid crystalline properties of these compounds (Abboud et al., 2017).

Scientific Research Applications

Antimicrobial Activity

One of the primary scientific research applications of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives is in the field of antimicrobial studies. The compound has been utilized as a precursor in the synthesis of new Schiff bases and their antimicrobial activities have been evaluated. Specifically, derivatives have shown remarkable activity against Candida albicans, as well as selective activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli (Ismailova et al., 2018). Additionally, other synthesized 1,3,4-oxadiazole compounds have been evaluated for their antimicrobial properties, demonstrating activity against various microbial species (Gul et al., 2017).

Antifungal and Anticancer Activities

The compound has also been involved in the synthesis of derivatives with antifungal activities. Novel series of derivatives have exhibited promising antifungal activity against human pathogenic fungal strains, suggesting the potential for the development of antifungal drugs (Nimbalkar et al., 2016). Furthermore, derivatives containing the 1,3,4-oxadiazole moiety have been studied for their anticonvulsant and muscle relaxant activities, as well as for anticancer potentials. Some compounds have shown activity comparable to diazepam in muscle relaxant tests (Almasirad et al., 2007).

Synthesis and Characterization

The synthesis and characterization of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives have been extensively studied, with applications in the development of new materials and agents with potential anticancer and antidiabetic properties. These studies include the synthesis of novel derivatives through various chemical methods and their subsequent biological evaluation (Shankara et al., 2022).

Corrosion Inhibition

Another significant application of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives is in the field of corrosion inhibition. These compounds have been synthesized and tested for their ability to inhibit the corrosion of mild steel in acidic environments, demonstrating significant inhibition efficiency and suggesting their potential as corrosion inhibitors (Kalia et al., 2020).

properties

IUPAC Name

5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCJPLZFJGBEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260215
Record name 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one

CAS RN

86601-73-2
Record name 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86601-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-nitrobenzoylhydrazine (9.05 g, 0.05 mol) in dioxane (30 mL) was slowly added to a solution of trichloromethyl chloroformate (4.6 mL, 0.04 mol) in dioxane (30 mL) at room temperature. On completion of the addition the reaction was heated to reflux for 4 hours. The solvent was evaporated off and the residue re-crystallised from 96%. ethanol (50 mL) to give 7.15 g of the 5-(2-nitrophenyl)-3H-[1,3,4]oxadiazol -2-one. M.p. 157-158° C. A solution of the nitro compound (2 g, 9.7 mmol) in 96% ethanol (25 mL) was hydrogenated over 5% palladium on charcoal to give desired 1.6 g of the desired amine.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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